2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
Description
2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a synthetic heterocyclic compound characterized by a fused imidazo[1,2-c]quinazolin-3-one core. Key structural features include:
- A propyl linker at position 2, terminating in a ketone group bonded to a 4-pyrimidin-2-ylpiperazine moiety. This pyrimidine-piperazine substituent is a common pharmacophore in medicinal chemistry, often associated with receptor-binding interactions .
The compound’s structural complexity suggests applications in drug discovery, particularly targeting enzymes or receptors where the pyrimidinylpiperazine group may enhance affinity.
Properties
CAS No. |
1044267-33-5 |
|---|---|
Molecular Formula |
C21H21N7O2S |
Molecular Weight |
435.51 |
IUPAC Name |
2-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C21H21N7O2S/c29-17(26-10-12-27(13-11-26)20-22-8-3-9-23-20)7-6-16-19(30)28-18(24-16)14-4-1-2-5-15(14)25-21(28)31/h1-5,8-9,16,24H,6-7,10-13H2 |
InChI Key |
ROIBGKZTYPMROQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one (CAS Number: 1044267-33-5) is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure features a quinazoline core, which is known for its diverse pharmacological properties.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted piperazines with quinazolinones. The synthesis typically involves multiple steps that include cyclization and functional group modifications to achieve the desired biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related quinazoline derivatives. For instance, a study synthesized a series of quinazoline compounds and evaluated their antibacterial activity against various strains, including Proteus vulgaris and Bacillus subtilis. Some derivatives exhibited significant inhibition zones, suggesting that modifications in the structure can enhance antibacterial efficacy .
Anticancer Activity
Research has indicated that quinazoline derivatives often exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. In vitro studies have shown that certain analogs of quinazoline can inhibit cell growth in various cancer cell lines, indicating their potential as anticancer agents . The mechanism typically involves the inhibition of signaling pathways critical for tumor growth.
The biological activity of this compound may be attributed to its ability to interact with specific targets in cellular pathways. For example:
- Kinase Inhibition : Compounds similar to the target molecule have been shown to inhibit kinases such as MEK and GSK3β, which play essential roles in cell signaling and proliferation .
- Bromodomain Interaction : Some derivatives exhibit selective binding to bromodomains, influencing gene expression related to cancer progression .
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives similar to this compound showed moderate inhibitory effects on cell growth across several cancer lines, highlighting the need for further optimization to enhance potency .
- Antimicrobial Testing : In another case study, compounds derived from quinazoline structures were tested against resistant bacterial strains, showing promising results in terms of minimum inhibitory concentration (MIC) values compared to standard antibiotics .
Data Table: Biological Activity Overview
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of this compound may exhibit antifungal properties. A study on related compounds demonstrated significant antifungal activity against various Candida species, showing that structural modifications can enhance efficacy against resistant strains . The mechanism of action is thought to involve the disruption of fungal cell membrane integrity.
Anti-inflammatory Properties
Compounds similar to 2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibitors targeting COX enzymes are valuable in treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Antifungal Efficacy
A series of synthesized derivatives were tested for antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that some derivatives had MIC values lower than 25 µg/mL, indicating strong antifungal potential compared to conventional treatments like fluconazole .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at a molecular level and guide further modifications to improve potency and selectivity against specific targets .
Summary Table of Biological Activities
| Activity | Target | Efficacy |
|---|---|---|
| Antifungal | Candida spp. | MIC ≤ 25 µg/mL |
| Anti-inflammatory | COX enzymes | Significant inhibition observed |
| Potential anticancer | Various tumor cell lines | Preliminary cytotoxicity assays |
Comparison with Similar Compounds
Key Observations :
- The pyrimidinylpiperazine group in the target compound is rare in natural products (e.g., flavonoids) but prevalent in synthetic drugs, suggesting tailored receptor interactions .
Electronic and Physicochemical Properties
Electronic properties were inferred using molecular descriptors (topological, metric, electronic) :
Q & A
Basic: What computational methodologies are recommended for designing the synthesis pathway of this compound?
Answer:
The synthesis of complex heterocyclic compounds like this imidazoquinazolinone derivative benefits from computational reaction path searches and quantum chemical calculations. For example, the ICReDD framework combines quantum chemistry, information science, and experimental validation to predict optimal reaction conditions, reducing trial-and-error approaches. Key steps include:
- Quantum mechanical calculations (e.g., DFT) to model transition states and intermediate stability.
- Machine learning to prioritize reaction parameters (solvents, catalysts) based on historical data.
- Feedback loops where experimental results refine computational models .
Advanced: How can statistical design of experiments (DoE) resolve contradictions in yield optimization during multi-step synthesis?
Answer:
Contradictions in yield data often arise from unaccounted variables (e.g., temperature gradients, reagent purity). A Taguchi orthogonal array or Box-Behnken design can systematically isolate critical factors:
- Factor screening : Identify variables (e.g., reaction time, stoichiometry) with the greatest impact on yield.
- Response surface modeling : Optimize interactions between variables.
- Robustness testing : Validate conditions under scaled-up scenarios.
This approach minimizes experimental runs while maximizing data resolution, as demonstrated in heterocyclic compound optimization .
Basic: Which analytical techniques are essential for characterizing the sulfanylidene moiety and assessing purity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities using gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 544.07 g/mol) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Assign sulfanylidene (C=S) protons via ¹H/¹³C DEPT experiments and compare with reference standards .
Advanced: How can structural modifications address discrepancies in biological activity data?
Answer:
Contradictions in bioactivity (e.g., variable IC50 values) may stem from conformational flexibility or off-target interactions. Strategies include:
- Heteroaryl substitutions : Replace the pyrimidin-2-yl group with pyridinyl or triazinyl analogs to modulate binding affinity.
- Isosteric replacements : Substitute the sulfanylidene group with carbonyl or imino groups to enhance metabolic stability.
- Molecular dynamics (MD) simulations : Predict conformational changes in biological targets (e.g., kinases) upon ligand binding .
Basic: What safety protocols are critical when handling reactive intermediates in its synthesis?
Answer:
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DMSO, acetonitrile).
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles for thiol-containing intermediates.
- Waste disposal : Neutralize acidic/byproduct streams before disposal, adhering to Chemical Hygiene Plan guidelines .
Advanced: How can reactor design improve yield in heterogeneous catalytic steps?
Answer:
For reactions requiring heterogeneous catalysts (e.g., Pd/C), continuous-flow reactors offer advantages:
- Enhanced mass transfer : Microfluidic channels ensure uniform catalyst contact.
- Temperature control : Minimize thermal degradation of heat-sensitive intermediates.
- Scalability : Transition from batch to flow systems using modular reactor designs (e.g., packed-bed reactors) .
Advanced: What in silico strategies predict pharmacokinetic properties (e.g., bioavailability) of this compound?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using logP and pKa values.
- CYP450 inhibition assays : Predict metabolic stability via docking studies with cytochrome isoforms.
- ADMET prediction tools : Use platforms like SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) .
Basic: How is molecular weight validated, and what impurities are commonly observed?
Answer:
- Exact mass validation : Electrospray ionization (ESI)-MS confirms the molecular formula (e.g., C29H26ClN5O2S).
- Common impurities :
- Process-related : Unreacted piperazine intermediates.
- Degradants : Oxidation products of the sulfanylidene group.
- Byproducts : Dimers formed during coupling steps .
Advanced: How do computational fragment-based approaches identify novel biological targets?
Answer:
- Pharmacophore mapping : Align the compound’s functional groups (piperazine, sulfanylidene) with known kinase inhibitors.
- Docking libraries : Screen against targets like PI3K or EGFR using AutoDock Vina.
- Network pharmacology : Identify polypharmacology potential via protein-protein interaction networks .
Advanced: What process control systems ensure reproducibility during scale-up?
Answer:
- PAT (Process Analytical Technology) : Real-time monitoring via inline FTIR or Raman spectroscopy.
- Control charts : Track critical quality attributes (CQAs) like particle size distribution.
- QbD (Quality by Design) : Define design space for reaction parameters (e.g., pH, agitation rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
